Diethyl (4-biphenylylmethyl)phosphonate
CAS No.: 30818-70-3
Cat. No.: VC3904363
Molecular Formula: C17H21O3P
Molecular Weight: 304.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30818-70-3 |
|---|---|
| Molecular Formula | C17H21O3P |
| Molecular Weight | 304.32 g/mol |
| IUPAC Name | 1-(diethoxyphosphorylmethyl)-4-phenylbenzene |
| Standard InChI | InChI=1S/C17H21O3P/c1-3-19-21(18,20-4-2)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3 |
| Standard InChI Key | HWKCLILHNFWQFV-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(CC1=CC=C(C=C1)C2=CC=CC=C2)OCC |
| Canonical SMILES | CCOP(=O)(CC1=CC=C(C=C1)C2=CC=CC=C2)OCC |
Introduction
Structural and Molecular Characteristics
Diethyl (4-biphenylylmethyl)phosphonate features a central phosphorus atom bonded to two ethoxy groups and a biphenylylmethyl moiety. The IUPAC name, 1-(diethoxyphosphorylmethyl)-4-phenylbenzene, reflects its connectivity: a biphenyl group (two linked benzene rings) is attached to a methylene bridge, which is further connected to the phosphonate ester. Key structural identifiers include:
The biphenyl group introduces rigidity and aromaticity, influencing the compound’s electronic properties and interaction with biological targets. The phosphonate ester moiety () enhances solubility in organic solvents and serves as a precursor for further functionalization .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of diethyl (4-biphenylylmethyl)phosphonate typically involves Michaelis-Arbuzov or Kabachnik-Fields reactions, where biphenylylmethyl halides react with diethyl phosphite. A representative pathway includes:
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Halogenation: 4-Biphenylylmethanol is converted to 4-biphenylylmethyl bromide using .
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Phosphonation: The bromide reacts with diethyl phosphite () in the presence of a base, yielding the phosphonate ester .
Alternative methods leverage Click Chemistry, as demonstrated in related phosphonate syntheses. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to introduce triazole rings into phosphonate frameworks, though this approach is more common in functionalized derivatives .
Industrial Production
Global production is concentrated in Asia, Europe, and North America, with key manufacturers optimizing for high purity (>98%) . Scalable processes prioritize cost-effective catalysts (e.g., ) and solvent systems (e.g., water/ethanol mixtures) to achieve yields exceeding 85% .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 304.32 g/mol | |
| Density | ~1.1 g/cm³ (estimated) | |
| Boiling Point | >300°C (decomposes) | |
| LogP | 2.54 (lipophilicity) | |
| Solubility | Soluble in DMSO, THF; insoluble in H₂O |
The compound’s stability under acidic/basic conditions is moderate. Hydrolysis studies of analogous phosphonates reveal that acidic conditions (e.g., HCl) cleave ethoxy groups, forming phosphonic acids, while basic conditions (e.g., NaOH) promote slower dealkylation .
Biological Activity and Applications
Antimicrobial and Antimalarial Effects
Diethyl benzylphosphonates (e.g., CAS 1080-32-6) show activity against Plasmodium falciparum (malaria parasite) by inhibiting Wnt signaling pathways, suggesting potential utility for this compound in tropical disease research .
Enzyme Inhibition
Phosphonates are known metalloprotease inhibitors, binding to zinc ions in active sites. The biphenyl group’s aromaticity may contribute to π-stacking interactions with enzyme pockets, though specific studies are needed .
Industrial and Materials Science Applications
Flame Retardants
Methylphosphonic acid derivatives are widely used as flame retardants in polymers. The biphenylylmethyl group’s thermal stability (~300°C) positions this compound as a candidate for high-temperature applications .
Organic Electronics
Phosphonates with conjugated aromatic systems (e.g., 4-vinylbenzyl derivatives) are precursors for organic light-emitting diodes (OLEDs). The biphenyl moiety enhances electron transport, improving device efficiency .
Chemical Synthesis
This compound serves as a Horner-Wadsworth-Emmons reagent for olefination reactions, enabling the synthesis of stilbenes and other α,β-unsaturated carbonyl compounds .
Market Trends and Future Directions
The global market for phosphonates is projected to grow at 4.2% CAGR (2025–2030), driven by demand in agrochemicals and electronics . Diethyl (4-biphenylylmethyl)phosphonate’s niche applications in oncology and materials science position it as a high-value target for industrial-scale optimization . Future research should prioritize:
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